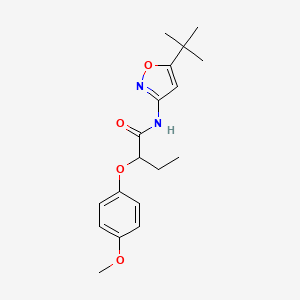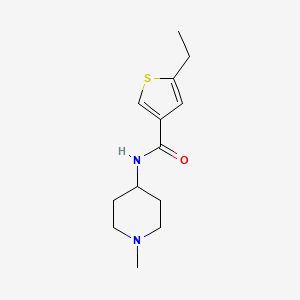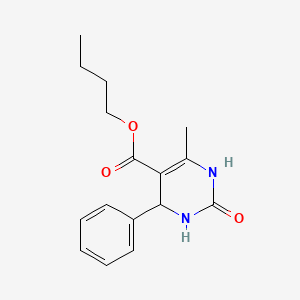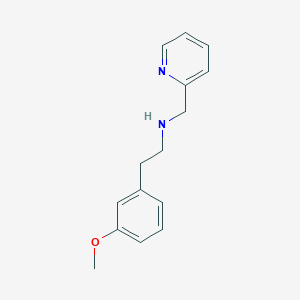![molecular formula C19H20O5 B4936139 methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate](/img/structure/B4936139.png)
methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate, also known as MPMPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPMPB is a synthetic molecule that belongs to the class of benzoate esters. It has been studied for its ability to modulate various biological pathways and has shown promising results in preclinical studies.
作用机制
The mechanism of action of methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate is not fully understood. However, it has been shown to modulate various biological pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has been shown to inhibit the activation of these pathways, which can lead to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit inflammation, and induce apoptosis. This compound has also been shown to modulate the immune system and can enhance the immune response. In addition, this compound has been shown to have neuroprotective effects and can reduce cognitive impairment.
实验室实验的优点和局限性
Methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized with high yield. This compound is also relatively stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is a relatively new molecule, and its toxicity and pharmacokinetics are not fully understood. Further studies are needed to determine the optimal dose and administration route for this compound.
未来方向
Methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications. Future studies should focus on determining the toxicity and pharmacokinetics of this compound, as well as its optimal dose and administration route. In addition, further studies are needed to determine the efficacy of this compound in treating various diseases, including cancer and neurodegenerative diseases. Finally, the development of new analogs of this compound could lead to the discovery of more potent and selective compounds with therapeutic potential.
合成方法
The synthesis of methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate involves the reaction of 4-hydroxybenzaldehyde with 2-methoxy-4-propionylphenol in the presence of a base catalyst. The resulting intermediate is then reacted with methyl 4-bromobenzoate to yield this compound. The synthesis of this compound is relatively simple and can be carried out in a few steps with high yield.
科学研究应用
Methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. This compound has been studied in vitro and in vivo for its ability to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and can reduce oxidative stress in the brain.
属性
IUPAC Name |
methyl 4-[(2-methoxy-4-propanoylphenoxy)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-4-16(20)15-9-10-17(18(11-15)22-2)24-12-13-5-7-14(8-6-13)19(21)23-3/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAFDVHXLYXOEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B4936066.png)
![N-cyclohexyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4936067.png)
![N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,3-propanediamine oxalate](/img/structure/B4936081.png)

![N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide](/img/structure/B4936107.png)

![N-(2,4-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4936119.png)
![2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol](/img/structure/B4936122.png)

![N-(2,3-dihydro-1H-inden-2-yl)-4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4936131.png)
![1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4936137.png)
![1-(2-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B4936145.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4936155.png)
